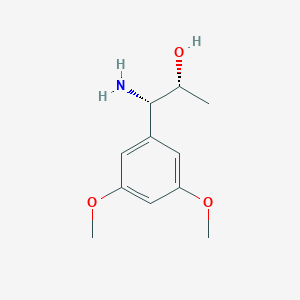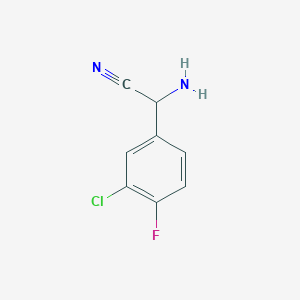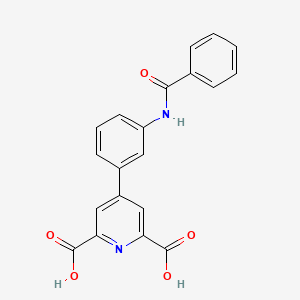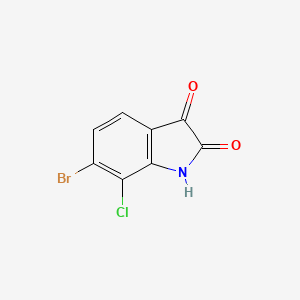
3-Fluoro-4-methyl-d-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding alcohol.
Amino Acid Formation: The alcohol is then converted into the amino acid through a series of reactions, including amination and protection/deprotection steps.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the chiral center can influence its binding affinity and selectivity towards enzymes, receptors, and other biomolecules. Detailed studies on its molecular interactions and effects on cellular processes are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
®-2-AMINO-3-(4-FLUOROPHENYL)PROPANOICACIDHCL: Similar structure but lacks the methyl group on the phenyl ring.
®-2-AMINO-3-(3-METHYLPHENYL)PROPANOICACIDHCL: Similar structure but lacks the fluorine atom on the phenyl ring.
®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)BUTANOICACIDHCL: Similar structure but has an additional carbon in the side chain.
Uniqueness
The unique combination of the fluorine atom and the methyl group on the phenyl ring of ®-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOICACIDHCL imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages such as enhanced binding affinity, selectivity, and stability.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
MUTNDIMQYVVGMX-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)




![1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)





![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)
